Cloruro de 4-(4,5-difenil-1H-imidazol-2-il)benzoílo

Descripción general

Descripción

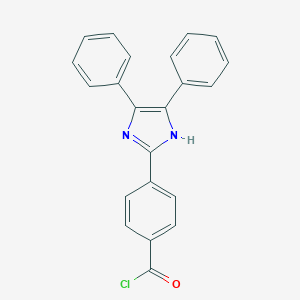

4-(4,5-diphenyl-1H-imidazol-2-yl)benzoyl Chloride, also known as 4-(4,5-diphenyl-1H-imidazol-2-yl)benzoyl chloride, is a compound that is used in a variety of scientific and industrial applications. It is an important intermediate for the synthesis of a variety of organic compounds, and is used in the production of pharmaceuticals, agrochemicals, and dyes. It is also used in the synthesis of polymers, and has been used in the production of polyimide fibers. It has been studied extensively for its potential medical applications, including as an anti-inflammatory agent, an anti-cancer agent, and an immunosuppressant.

Aplicaciones Científicas De Investigación

Reactivo de Etiquetado Fluorescente

DIB-Cl es un reactivo de etiquetado fluorescente . Se puede utilizar para etiquetar aminas y se ha aplicado con éxito para determinar aminas activadoras mediante Cromatografía Líquida de Alta Eficiencia (HPLC) .

Síntesis de Derivados de Imidazol

DIB-Cl se puede utilizar en la síntesis de nuevos derivados de 4,5-difenil-1H-imidazol . Estos derivados se han sintetizado con buenos rendimientos tratando varias tetrazolo [1,5-a]quinolinas con benzilo y acetato de amonio en ácido acético glacial .

Compuestos Farmacológicamente Activos

Los derivados de imidazol, como los sintetizados con DIB-Cl, forman una clase importante de compuestos sintéticos farmacológicamente activos . Se han asociado con un amplio espectro de actividades biológicas .

Actividad Antibacteriana

Algunos derivados de imidazol sintetizados usando DIB-Cl han mostrado actividad antibacteriana . Por ejemplo, N-(4-sustituido fenil)-2-(2-(2-(2-hidroxifenil)-4, 5-difenil-1H-imidazol-1-il)acetil)hidrazina carbothioamida fue sintetizada y evaluada contra Escherichia coli, Bacillus subtilis y Staphylococcus aureus .

Desarrollo de Nuevos Medicamentos

El imidazol, la estructura central de DIB-Cl, se ha convertido en un sintón importante en el desarrollo de nuevos medicamentos . Los derivados de 1,3-diazol muestran diferentes actividades biológicas como antibacterianas, antimicobacterianas, antiinflamatorias, antitumorales, antidiabéticas, antialérgicas, antipiréticas, antivirales, antioxidantes, antiamebianas, antihelmínticas, antifúngicas y ulcerogénicas

Mecanismo De Acción

Target of Action

The primary target of DIB-Cl is amines . Amines are organic compounds and functional groups that contain a basic nitrogen atom with a lone pair. They play a crucial role in the biology and chemical behavior of living organisms.

Mode of Action

DIB-Cl acts as a fluorescent labeling reagent . It interacts with its targets (amines) by forming a covalent bond, thereby labeling the amines. This labeling is particularly useful in various analytical applications.

Result of Action

The result of DIB-Cl’s action is the successful labeling of amines, which can then be determined by High-Performance Liquid Chromatography (HPLC) . This allows for the detection and quantification of amines in various samples, contributing to various fields of study and application, including biochemistry, pharmacology, and environmental science.

Análisis Bioquímico

Biochemical Properties

4-(4,5-diphenyl-1H-imidazol-2-yl)benzoyl Chloride plays a crucial role in biochemical reactions as a fluorescent labeling reagent. It interacts with various biomolecules, including amines, by forming stable fluorescent derivatives. This interaction is essential for the detection and quantification of amines in complex biological samples. The compound’s ability to label amines makes it a valuable tool in studying neurotransmitters and other biologically active amines .

Cellular Effects

The effects of 4-(4,5-diphenyl-1H-imidazol-2-yl)benzoyl Chloride on cellular processes are primarily related to its role as a labeling reagent. By labeling amines, it facilitates the study of cell signaling pathways, gene expression, and cellular metabolism. The fluorescent properties of the labeled compounds allow researchers to visualize and quantify these processes in various cell types, providing insights into cellular function and dynamics .

Molecular Mechanism

At the molecular level, 4-(4,5-diphenyl-1H-imidazol-2-yl)benzoyl Chloride exerts its effects through covalent binding to amines. This binding forms a stable fluorescent derivative, which can be detected and quantified using HPLC. The compound’s ability to form these derivatives is due to its reactive benzoyl chloride group, which readily reacts with primary and secondary amines .

Temporal Effects in Laboratory Settings

In laboratory settings, the stability and degradation of 4-(4,5-diphenyl-1H-imidazol-2-yl)benzoyl Chloride are critical factors. The compound is stable under specific storage conditions, such as -20°C, away from moisture and light. Over time, the fluorescent properties of the labeled derivatives remain consistent, allowing for reliable long-term studies of cellular function and biochemical processes .

Dosage Effects in Animal Models

The effects of 4-(4,5-diphenyl-1H-imidazol-2-yl)benzoyl Chloride in animal models vary with dosage. At optimal dosages, the compound effectively labels amines without causing significant toxicity. At higher doses, potential adverse effects may include cellular toxicity and disruption of normal cellular functions. It is essential to determine the appropriate dosage to balance efficacy and safety in experimental settings .

Metabolic Pathways

4-(4,5-diphenyl-1H-imidazol-2-yl)benzoyl Chloride is involved in metabolic pathways related to amine labeling. The compound interacts with enzymes and cofactors that facilitate the formation of fluorescent derivatives. These interactions can influence metabolic flux and metabolite levels, providing valuable information on the metabolic state of cells and tissues .

Transport and Distribution

Within cells and tissues, 4-(4,5-diphenyl-1H-imidazol-2-yl)benzoyl Chloride is transported and distributed based on its interactions with transporters and binding proteins. These interactions determine the localization and accumulation of the compound, which can affect its labeling efficiency and the accuracy of biochemical analyses .

Subcellular Localization

The subcellular localization of 4-(4,5-diphenyl-1H-imidazol-2-yl)benzoyl Chloride is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, where it can label amines and facilitate the study of subcellular processes. Understanding the localization of the compound is crucial for interpreting experimental results and elucidating its role in cellular function .

Propiedades

IUPAC Name |

4-(4,5-diphenyl-1H-imidazol-2-yl)benzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H15ClN2O/c23-21(26)17-11-13-18(14-12-17)22-24-19(15-7-3-1-4-8-15)20(25-22)16-9-5-2-6-10-16/h1-14H,(H,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHMRAWURTKPWFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(N=C(N2)C3=CC=C(C=C3)C(=O)Cl)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H15ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40399026 | |

| Record name | 4-(4,5-diphenyl-1H-imidazol-2-yl)benzoyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40399026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

358.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

162756-62-9 | |

| Record name | 4-(4,5-diphenyl-1H-imidazol-2-yl)benzoyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40399026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(4,5-Diphenyl-imidazol-2-yl)benzoyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[4-Chloro-2-(3-chloro-6-diphenylphosphanyl-2-methoxyphenyl)-3-methoxyphenyl]-diphenylphosphane](/img/structure/B66606.png)

![3-anthracen-9-yl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic Acid](/img/structure/B66613.png)

![Methyl 3-aminofuro[2,3-b]pyridine-2-carboxylate](/img/structure/B66621.png)